4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrCl2F3O2S and a molecular weight of 357.96 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-chloro-6-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions . The reaction is usually performed at ambient temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: It is employed in the modification of biomolecules for studying protein functions and interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with different substitution patterns.
4-Bromo-2,6-difluorobenzotrifluoride: Another compound with similar functional groups but different reactivity.
Uniqueness
4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications .
Properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O2S/c8-3-1-4(7(11,12)13)6(5(9)2-3)16(10,14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAIPHWHLUYMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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